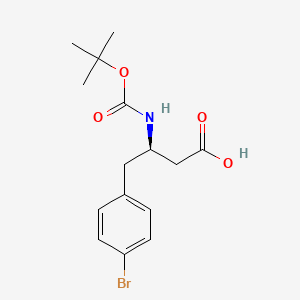

(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Description

(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS: 331763-75-8) is a chiral carboxylic acid derivative featuring a para-bromophenyl group and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₅H₂₀BrNO₄, with a molecular weight of 358.23 g/mol . This compound is utilized in pharmaceutical research, particularly in peptide synthesis and as a precursor for bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the bromine atom contributes to electrophilic reactivity in cross-coupling reactions .

Properties

IUPAC Name |

(3R)-4-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXZKHKUVVKDHI-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-75-8 | |

| Record name | (3R)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, also known as Boc-(R)-3-amino-4-(4-bromophenyl)butyric acid, is a compound of significant interest in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological activity, including its chemical properties, potential applications, and findings from relevant studies.

- Chemical Formula : C₁₅H₂₀BrNO₄

- Molecular Weight : 358.23 g/mol

- CAS Number : 331763-75-8

- Melting Point : 144°C to 146°C

The compound features a bromophenyl group, which is known to influence its biological interactions due to the electron-withdrawing nature of the bromine atom.

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of bioactive compounds. Its structure allows it to participate in various biochemical pathways, including those related to amino acid metabolism and protein synthesis.

Pharmacological Applications

- Pharmaceutical Intermediate : This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its ability to modify amino acids enhances the development of novel therapeutics.

- Potential Antibacterial Activity : Preliminary studies have suggested that derivatives of this compound may exhibit antibacterial properties. For example, related compounds have been screened against various bacterial strains such as Bacillus subtilis and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Neuroprotective Effects : Research indicates that certain derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease. The bromophenyl moiety is hypothesized to enhance the compound's ability to cross the blood-brain barrier, thereby facilitating its therapeutic action .

Study on Antimicrobial Activity

A study conducted on several amino acid derivatives, including those similar to this compound, demonstrated varying degrees of antibacterial activity against common pathogens. The study utilized a standard agar diffusion method to assess the efficacy of these compounds .

| Compound | Activity Against Bacillus subtilis | Activity Against Escherichia coli |

|---|---|---|

| Compound A | Inhibited at 50 µg/mL | No inhibition |

| Compound B | Inhibited at 25 µg/mL | Inhibited at 100 µg/mL |

| This compound | Moderate inhibition at 75 µg/mL | Weak inhibition at 200 µg/mL |

Neuroprotective Study

In a neuroprotective study involving cell cultures exposed to neurotoxic agents, derivatives of this compound were tested for their ability to reduce cell death. The results indicated that certain modifications to the structure improved cell viability significantly compared to controls .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Key Observations :

- Halogen Effects : The 4-iodo analogue (405.23 g/mol) has a higher molecular weight than bromo-substituted compounds due to iodine’s larger atomic mass. Iodine’s polarizability also makes it useful in radiopharmaceuticals .

- Stability : The para-bromo compound is stable at room temperature, whereas the ortho-bromo variant requires refrigeration (2–8°C), suggesting differences in thermal stability .

Fluorinated Analogues

Key Observations :

Heterocyclic and Enantiomeric Analogues

Key Observations :

- Heterocyclic Variants : The pyridine-substituted analogue (280.32 g/mol) exhibits reduced molecular weight and altered solubility due to the basic nitrogen atom .

- Stereochemical Differences : The S-enantiomer (CAS 270062-85-6) may show divergent pharmacokinetic profiles compared to the R-form, underscoring the importance of chirality in drug design .

Q & A

Q. What are the optimal synthetic routes for (R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid?

The synthesis typically involves multi-step reactions starting from bromophenyl precursors. Key steps include:

- Enantioselective Amination : Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent side reactions. Chiral auxiliaries or catalysts ensure retention of the (R)-configuration .

- Microwave-Assisted Coupling : Microwave irradiation improves reaction efficiency for bromophenyl intermediates, reducing reaction times compared to conventional heating (e.g., from 12 hours to 2 hours) .

- Purification : Flash chromatography (silica gel, gradient elution with DCM/EtOAc) is commonly used, with final purity ≥95% confirmed by HPLC .

Q. How is enantiomeric purity confirmed during synthesis?

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with UV detection to resolve enantiomers. A retention time difference >1.5 minutes confirms high enantiomeric excess (ee >99%) .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., [α]D = +23.5° in methanol) to verify configuration .

Advanced Research Questions

Q. How does structural modification at the 4-Bromophenyl group affect bioactivity?

Structural analogs reveal critical trends:

Q. How to address contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or buffer systems (HEPES vs. PBS) can alter enzyme kinetics .

- Purity Levels : Impurities ≥2% (e.g., de-brominated byproducts) may skew IC50 values. Always validate purity via LC-MS .

- Cell Line Specificity : For example, DPP4 inhibition in HEK293 cells vs. Caco-2 cells shows differing permeability profiles .

Q. What analytical techniques characterize this compound’s stability under different conditions?

- Forced Degradation Studies : Expose to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 7 days. Monitor degradation via:

- HPLC-UV : Detect hydrolysis of the Boc group (retention time shift from 8.2 to 6.5 minutes) .

- Mass Spectrometry : Identify fragments (e.g., m/z 215 for decarboxylated byproducts) .

Methodological Notes

- Synthesis Optimization : Sonochemistry can further enhance coupling reactions by improving mass transfer, yielding >85% in 1 hour .

- Data Reproducibility : Use PyBOP/DIEA coupling reagents for consistent amide bond formation, as described in HCV inhibitor syntheses .

- Contradictory Evidence : While highlights DPP4 inhibition, emphasizes antioxidant applications. Cross-validate using orthogonal assays (e.g., FRAP for antioxidants vs. enzymatic assays for DPP4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.